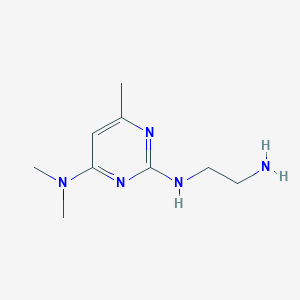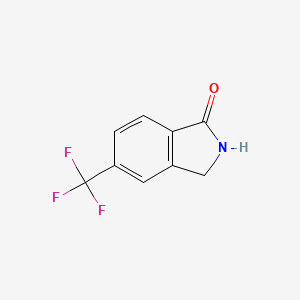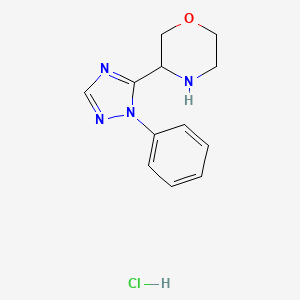
3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
Descripción general
Descripción
“3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1803587-50-9 . It has a molecular weight of 266.73 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 266.73 .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles, including derivatives like 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride , are often used in drug discovery due to their unique properties. They can serve as scaffolds for pharmaceuticals due to their stability and ability to interact with biological targets .
Organic Synthesis
These compounds are also utilized in organic synthesis. They can act as intermediates in the creation of more complex molecules or as end products for specific reactions .
Antimicrobial Agents
Some 1,2,4-triazole derivatives have been studied for their antimicrobial properties. This suggests potential applications of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride in developing new antimicrobial agents .
Polymer Chemistry
In polymer chemistry, triazoles can be used to modify polymers or create new polymer structures with enhanced properties .
Supramolecular Chemistry
Triazoles are known to play a role in supramolecular chemistry where they can form complex structures with other molecules through hydrogen bonding and other interactions .
Bioconjugation
These compounds can be used in bioconjugation processes where they help link biomolecules together for various biochemical applications .
Fluorescent Imaging
Due to their fluorescent properties, triazoles can be used in imaging techniques to visualize biological processes .
Materials Science
Lastly, in materials science, triazoles can contribute to the development of new materials with desired physical and chemical properties .
IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application IJRES - Synthesis, Characterization and Evaluation of their Antimicrobial Frontiers - Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
Direcciones Futuras
The future directions for “3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” and similar compounds involve further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . Additionally, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
3-(2-phenyl-1,2,4-triazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVTWVNVXSWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



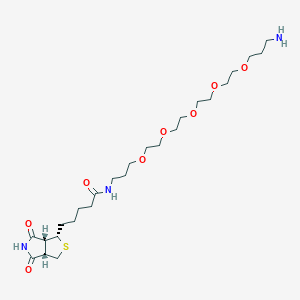
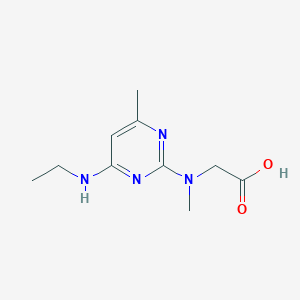

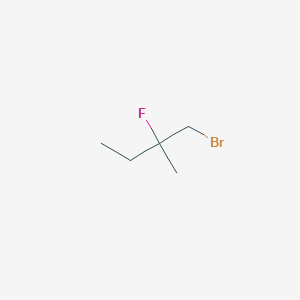
![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)

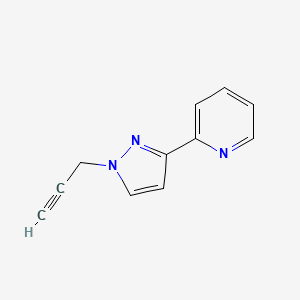
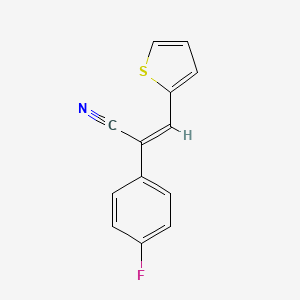
![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
